
Doxaprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxaprost is a synthetic analog of Prostaglandin E1 (PGE1) with the molecular formula C21H36O4 . It is primarily known for its bronchodilator properties and is used in the treatment of symptoms associated with benign prostatic hyperplasia and hypertension . This compound is also noted for its potency and prolonged duration of effect compared to other similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Doxaprost involves multiple steps, starting from the basic structure of Prostaglandin E1. . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Doxaprost undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and oxidized derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Doxaprost has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on the activity of Prostaglandin analogs.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating inflammatory responses.
Medicine: Explored for its therapeutic potential in treating respiratory conditions, hypertension, and benign prostatic hyperplasia.
Mechanism of Action
Doxaprost exerts its effects by binding to specific receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. The primary molecular targets include the prostaglandin receptors, which are involved in regulating smooth muscle tone and inflammatory responses . The activation of these receptors leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .
Comparison with Similar Compounds
Prostaglandin E1 (PGE1): The parent compound from which Doxaprost is derived.
Prostaglandin E2 (PGE2): Another analog with similar bronchodilator properties but different pharmacokinetics.
Prostaglandin F2α (PGF2α): Known for its role in inducing labor and controlling postpartum hemorrhage.
Uniqueness of this compound: this compound is unique due to its enhanced potency and prolonged duration of action compared to other prostaglandin analogs. It also has a more favorable side effect profile, making it a preferred choice in certain therapeutic applications .
Properties
Molecular Formula |
C21H36O4 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+ |
InChI Key |
KTEHTTNELUAQFC-JQIJEIRASA-N |
Isomeric SMILES |
CCCCCC(C)(/C=C/C1CCC(=O)C1CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


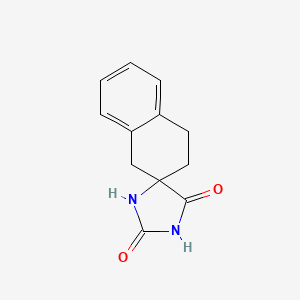
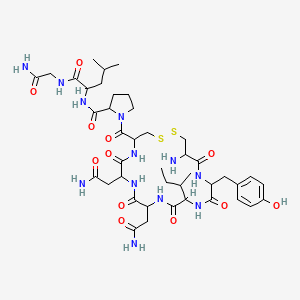
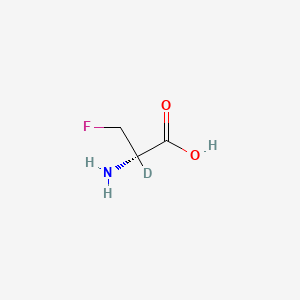
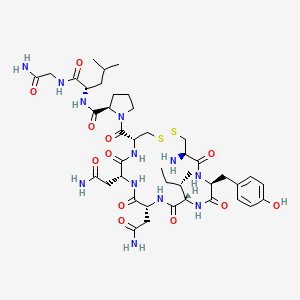
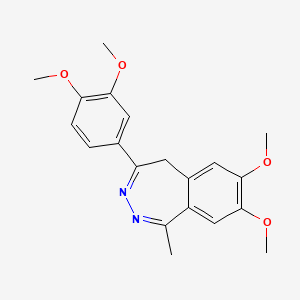
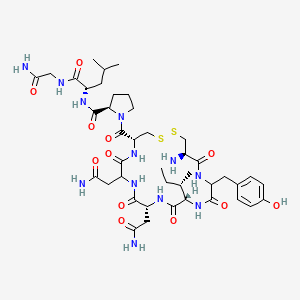
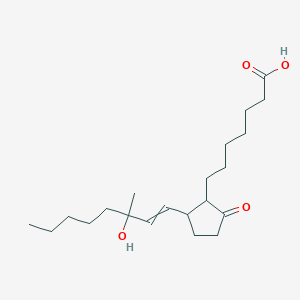
![[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B10784885.png)

![2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B10784892.png)
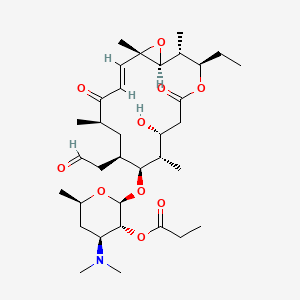

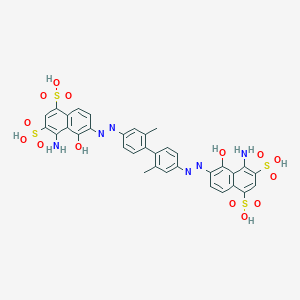
![methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(2R,3S)-1-ethoxy-3-methyl-1-oxopentan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10784916.png)
